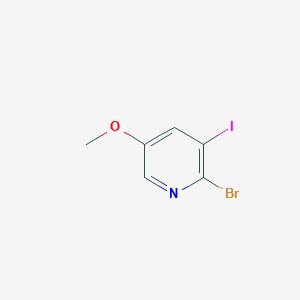
Isoquinoline, 1-chloro-4-(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-4-(trifluoromethyl)isoquinoline is a fluorinated isoquinoline derivative Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally similar to quinolines but with the nitrogen atom located at a different position in the ring system
準備方法
The synthesis of 1-chloro-4-(trifluoromethyl)isoquinoline can be achieved through several synthetic routes One common method involves the cyclization of an appropriate precursor bearing a pre-fluorinated benzene ringAnother approach is the direct fluorination of isoquinoline derivatives using reagents such as Selectfluor® . Industrial production methods often involve the use of metal catalysts to facilitate the cyclization and substitution reactions, ensuring high yields and purity of the final product .
化学反応の分析
1-Chloro-4-(trifluoromethyl)isoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include organometallic compounds and nucleophilic bases.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form tetrahydroisoquinolines.
Cross-Coupling Reactions: The trifluoromethyl group can participate in Suzuki–Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chlorine atom can yield a variety of substituted isoquinolines with different functional groups .
科学的研究の応用
1-Chloro-4-(trifluoromethyl)isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibitors and receptor ligands.
作用機序
The mechanism of action of 1-chloro-4-(trifluoromethyl)isoquinoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The exact pathways involved depend on the specific biological context and the target molecules .
類似化合物との比較
1-Chloro-4-(trifluoromethyl)isoquinoline can be compared with other fluorinated isoquinolines and quinolines:
Fluoroquinolines: These compounds also contain a fluorine atom and exhibit similar biological activities, such as antibacterial and antimalarial properties.
Trifluoromethylated Isoquinolines: Compounds with a trifluoromethyl group at different positions on the isoquinoline ring can have different reactivity and biological activities.
Chloroisoquinolines: Isoquinolines with a chlorine atom at different positions can also be compared in terms of their chemical reactivity and applications.
The unique combination of a chlorine atom and a trifluoromethyl group in 1-chloro-4-(trifluoromethyl)isoquinoline imparts distinct properties that make it valuable for specific applications in research and industry.
特性
分子式 |
C10H5ClF3N |
|---|---|
分子量 |
231.60 g/mol |
IUPAC名 |
1-chloro-4-(trifluoromethyl)isoquinoline |
InChI |
InChI=1S/C10H5ClF3N/c11-9-7-4-2-1-3-6(7)8(5-15-9)10(12,13)14/h1-5H |
InChIキー |
SASSYLAPZNCNTK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN=C2Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,4aR,6R,7R,8R,8aR)-8-[tert-butyl(dimethyl)silyl]oxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B12962853.png)
![10-Methyl-3,4,12,12a-tetrahydro-1H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6(2H)-one hydrochloride](/img/structure/B12962857.png)
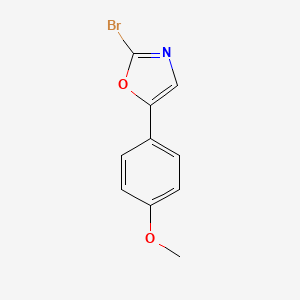
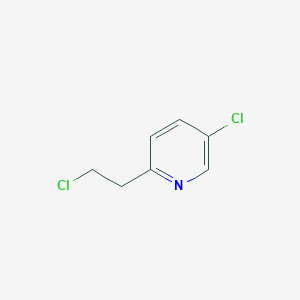
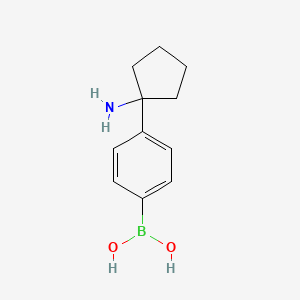
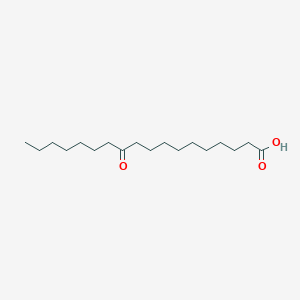
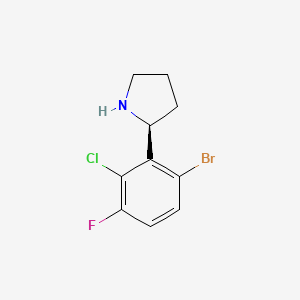
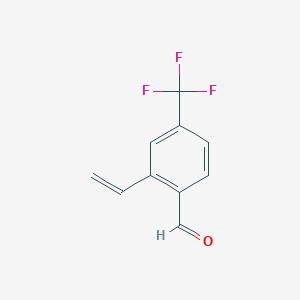
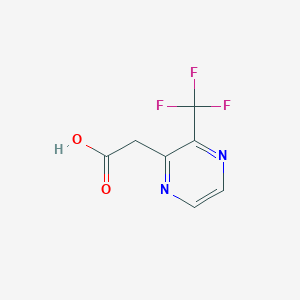

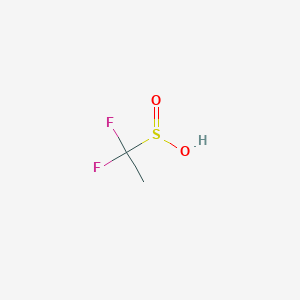
![tert-Butyl 2-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate](/img/structure/B12962939.png)
